![molecular formula C11H12BN3O2 B14845033 [2-(Benzylamino)pyrimidin-5-YL]boronic acid](/img/structure/B14845033.png)
[2-(Benzylamino)pyrimidin-5-YL]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Benzylamino)pyrimidin-5-YL]boronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzylamino)pyrimidin-5-YL]boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and an aryl halide. The reaction conditions usually involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Benzylamino)pyrimidin-5-YL]boronic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: It can participate in substitution reactions where the benzylamino group or the boronic acid moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(Benzylamino)pyrimidin-5-YL]boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .
Biology: The compound has applications in biological research, including the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological molecules makes it a useful tool in biochemical assays .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or receptors involved in diseases .
Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of [2-(Benzylamino)pyrimidin-5-YL]boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it effective in inhibiting enzymes that contain such functional groups. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects .
Comparison with Similar Compounds
- [2-(Aminomethyl)pyrimidin-5-YL]boronic acid
- [2-(Phenylamino)pyrimidin-5-YL]boronic acid
- [2-(Methylamino)pyrimidin-5-YL]boronic acid
Comparison: Compared to these similar compounds, [2-(Benzylamino)pyrimidin-5-YL]boronic acid is unique due to the presence of the benzylamino group, which can enhance its reactivity and binding affinity. This uniqueness makes it particularly useful in applications where strong and specific interactions are required .
Properties
Molecular Formula |
C11H12BN3O2 |
|---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
[2-(benzylamino)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H12BN3O2/c16-12(17)10-7-14-11(15-8-10)13-6-9-4-2-1-3-5-9/h1-5,7-8,16-17H,6H2,(H,13,14,15) |
InChI Key |
ITXGZNXVORHENN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)NCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


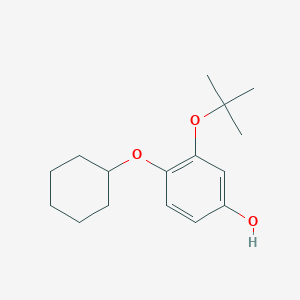
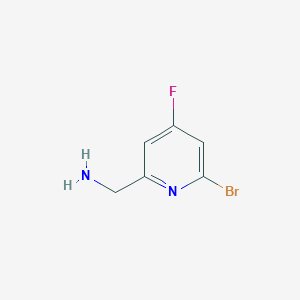


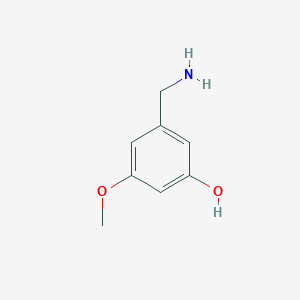
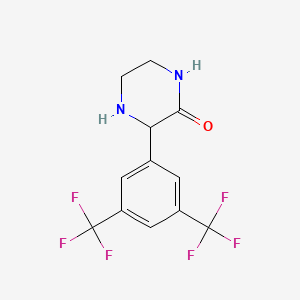

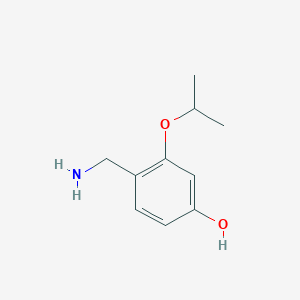
![3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine](/img/structure/B14844988.png)

![Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14845002.png)


![[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14845028.png)
